3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide
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Overview
Description
3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a brominated phenyl ring, a hydroxyethoxy group, and a cyanopropenamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of polymers with superior optical, thermal, and mechanical properties .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes in the physical properties of the resulting polymers .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of polymers, suggesting that they may play a role in polymerization reactions .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental conditions such as ph .
Result of Action
It’s known that similar compounds can contribute to the superior optical, thermal, and mechanical properties of the resulting polymers .
Action Environment
The action of (E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide can be influenced by environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a phenyl ring followed by the introduction of a hydroxyethoxy group. The final step involves the formation of the cyanopropenamide moiety through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanopropenamide moiety can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the cyanopropenamide moiety can produce primary or secondary amines.
Scientific Research Applications
3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Phenylboronic Pinacol Esters: These compounds are used in drug design and have similar stability and reactivity profiles.
Uniqueness
3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-11-6-10(18-4-3-16)2-1-8(11)5-9(7-14)12(15)17/h1-2,5-6,16H,3-4H2,(H2,15,17)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJKVGJCIZWPW-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCO)Br)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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